Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Organic Synthesis Process Chemistry Chemical Procurement

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5) is a bifunctional cyclopropane derivative featuring both a hydroxymethyl and an ethyl ester group. With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol, it is a key intermediate and building block in organic synthesis.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 3697-68-5
Cat. No. B1338513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(hydroxymethyl)cyclopropanecarboxylate
CAS3697-68-5
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)CO
InChIInChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3
InChIKeyPAILVKQSHRJIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5): A Versatile Cyclopropane Building Block for Advanced Synthesis


Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5) is a bifunctional cyclopropane derivative featuring both a hydroxymethyl and an ethyl ester group [1]. With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol, it is a key intermediate and building block in organic synthesis . Its primary reported utility is as a ligand in Suzuki coupling reactions, a critical method for forming carbon-carbon bonds . It is also documented as a reagent in the preparation of specific insecticidal compounds based on N-(6-arylpyridazin-3-yl)amides .

The Structural Specificity of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate in Niche Synthetic Applications


Generic substitution among cyclopropane carboxylates is not advisable due to the profound impact of specific functional groups on both physical properties and synthetic utility. For instance, the presence and position of the hydroxymethyl group directly influence the compound's physical state and reactivity profile. Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a liquid at room temperature, whereas its direct acid analog, 1-(hydroxymethyl)cyclopropanecarboxylic acid (CAS 49640-66-6), is a solid [1]. Furthermore, the compound is specifically cited as a ligand in Suzuki coupling reactions and a reagent for preparing a specific class of insecticides, roles for which close structural analogs like Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (CAS 15224-11-0) or Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 88157-42-0) are not reported in the same capacity . This specificity underscores the need for precise compound selection in research and development.

Quantitative Evidence for Procuring Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate Over Analogs


High-Yield Synthesis and Purity for Reproducible Research

A reproducible, high-yield synthetic procedure for ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is documented, providing a key advantage for scaling up research. A patented method starting from cyclopropane-1,1-dicarboxylic acid diethyl ester achieves a high yield of 91% . This is in contrast to other reported synthetic routes for related cyclopropane building blocks, which may involve more complex multi-step sequences and lower overall yields . The compound is commercially available with a standard purity of 95% from multiple vendors, ensuring consistent quality for research applications .

Organic Synthesis Process Chemistry Chemical Procurement

Distinct Physical Properties (pKa) Influencing Reactivity and Handling

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate exhibits a predicted pKa of 15.10 ± 0.10 [1]. This value is significantly different from its close analog, 1-(hydroxymethyl)cyclopropanecarboxylic acid, which has a more acidic pKa of -0.60 (LogP) and a free carboxyl group . The higher pKa of the ester indicates the hydroxymethyl proton is far less acidic than the carboxylic acid proton, making it a much less reactive nucleophile in base-catalyzed reactions.

Physical Chemistry Reactivity Analytical Chemistry

Validated Role as a Ligand in Suzuki Coupling Reactions

Multiple authoritative chemical vendors, including Thermo Fisher Scientific (Alfa Aesar) and Aladdin Scientific, explicitly list ethyl 1-(hydroxymethyl)cyclopropanecarboxylate as a ligand for the Suzuki coupling reaction . This application is a key differentiator. While analogs like Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate are described as a 'useful research chemical,' they are not specifically promoted for this catalytic role [1]. The compound's unique structure, combining a cyclopropane ring with a hydroxymethyl and ester group, is gaining attention for its potential in catalytic systems, although quantitative yield comparisons are not provided [2].

Catalysis Cross-Coupling Medicinal Chemistry

Primary Application Scenarios for Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate


Development of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols

The compound's validated use as a ligand in the Suzuki coupling reaction makes it a prime candidate for academic and industrial labs focused on carbon-carbon bond formation. Its unique cyclopropane scaffold may impart novel steric and electronic properties to the palladium catalyst, potentially leading to improved yields, selectivity, or tolerance for challenging substrates [1].

Synthesis of Insecticidal N-(6-arylpyridazin-3-yl)amide Compounds

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is specifically identified as a reagent in the preparation of this class of insecticides. Agrochemistry research groups and companies developing new pesticides can procure this compound as a key intermediate to access this specific chemical space .

Preparation of Antiviral Dihydropyrimidine Derivatives

The compound is linked to patent literature (e.g., WO-2021018237-A1) describing the synthesis of dihydropyrimidine derivatives for treating HBV infection. Medicinal chemistry teams working on antiviral agents, particularly for hepatitis B, can utilize this building block to construct and explore novel analogs within this therapeutic class .

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